molecular formula C15H16O8 B1203544 1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- CAS No. 71724-92-0

1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-

Cat. No. B1203544
CAS RN: 71724-92-0
M. Wt: 324.28 g/mol
InChI Key: RKILODOPILZBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- is a natural product found in Fusarium solani with data available.

Scientific Research Applications

Synthesis of Pyranonaphthoquinone Antibiotics

1H-Naphtho[2,3-c]pyran-5,10-dione derivatives are utilized in the synthesis of pyranonaphthoquinone antibiotics. The derivatives, including natural products like pentalongin, are generally synthesized using a tandem conjugate addition-cyclization sequence. This method has been demonstrated in the synthesis of (±)-eleutherin and (±)-isoeleutherin, showcasing its utility in creating complex antibiotic structures (Kobayashi et al., 1998).

Production of Pigments

The compound has been used in the synthesis of pigments like those found in Echinothrix diadema. These pigments exist as a mixture of tautomers and can include variants like 6,9-dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione, adding to the diversity of the compound's applications in pigment production (Pokhilo et al., 2014).

Chromogenic Properties

Derivatives of naphtho[2,3-c]pyran-5,10-dione have been explored for their chromogenic properties. These derivatives can produce a variety of striking colors in acid media, indicating potential applications in colorimetric analyses or as pH indicators (Aldersley et al., 1986).

Synthesis of Redox Switches

1,1,3-Trisubstituted naphtho[2,3-c]pyran-5,10-dione derivatives have been synthesized as potential redox switches. These derivatives exhibit color changes upon treatment with reducing agents, and the reduced hydroquinones revert to their original colors, highlighting their potential in developing redox-responsive materials (Shie et al., 2007).

Total Synthesis of Natural Naphthoquinone Antibiotics

The compound plays a role in the total synthesis of natural naphthoquinone antibiotics, such as psychorubrin and pentalongin. Synthesis strategies involving cyclization of 2,3-disubstituted 1,4-naphthoquinones have been developed for these antibiotics, demonstrating the compound's significance in replicating natural antibiotic structures (Kesteleyn et al., 1999).

properties

CAS RN

71724-92-0

Product Name

1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-

Molecular Formula

C15H16O8

Molecular Weight

324.28 g/mol

IUPAC Name

3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C15H16O8/c1-14(20)4-6-11(17)10-9(13(19)15(6,21)5-23-14)7(16)3-8(22-2)12(10)18/h3,6,16,18,20-21H,4-5H2,1-2H3

InChI Key

RKILODOPILZBRZ-UHFFFAOYSA-N

SMILES

CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O

Canonical SMILES

CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O

synonyms

hydroxydihydrofusarubin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
Reactant of Route 2
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
Reactant of Route 3
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
Reactant of Route 4
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
Reactant of Route 5
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
Reactant of Route 6
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-

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